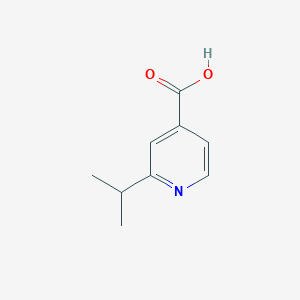

2-Isopropylisonicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-propan-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAKNFPXTFNCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626364 | |

| Record name | 2-(Propan-2-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191535-55-4 | |

| Record name | 2-(Propan-2-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-isopropylisonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. The core of this guide focuses on a modern and efficient approach utilizing a direct C-H functionalization of a readily available starting material.

Introduction

This compound is a derivative of isonicotinic acid, a fundamental scaffold in various pharmaceuticals. The introduction of an isopropyl group at the 2-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This guide outlines a strategic synthesis that leverages recent advancements in C-H activation and carboxylation reactions.

Proposed Synthesis Pathway: C4-Selective Carboxylation of 2-Isopropylpyridine

The most direct and modern approach to the synthesis of this compound is the C4-selective carboxylation of commercially available 2-isopropylpyridine. This method avoids the complexities of building the pyridine ring from acyclic precursors and offers a high degree of regioselectivity. The overall transformation is a two-step, one-pot process involving an initial C-H phosphination at the 4-position, followed by a copper-catalyzed carboxylation of the resulting pyridylphosphonium salt with carbon dioxide (CO₂)[1][2][3].

The general reaction scheme is as follows:

Caption: Two-step, one-pot synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol adapted from the general method for C4-selective carboxylation of pyridines developed by Wang and colleagues[1][2][3]. Researchers should note that while this provides a robust starting point, optimization for the specific substrate, 2-isopropylpyridine, may be necessary to achieve maximum yield and purity.

Materials and Reagents

-

2-Isopropylpyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (NEt₃)

-

Carbon Dioxide (CO₂, balloon or cylinder)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Diethylzinc (ZnEt₂, solution in hexanes)

-

Dimethylacetamide (DMA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure

Part 1: In-situ Generation of the Pyridylphosphonium Salt

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (DCM).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the cooled DCM.

-

Slowly add a solution of 2-isopropylpyridine in anhydrous DCM to the reaction mixture. Stir for 30 minutes at -78 °C.

-

In a separate flask, dissolve triphenylphosphine (PPh₃) in anhydrous DCM.

-

Add the triphenylphosphine solution dropwise to the reaction mixture at -78 °C. Allow the mixture to stir for an additional 30 minutes.

-

Add triethylamine (NEt₃) dropwise to the flask. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the formation of the phosphonium salt is complete (monitoring by TLC or LC-MS is recommended).

Part 2: Copper-Catalyzed Carboxylation

-

To the flask containing the in-situ generated pyridylphosphonium salt, add copper(I) chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Replace the inert atmosphere with a balloon of carbon dioxide (CO₂).

-

Add anhydrous dimethylacetamide (DMA) to the reaction mixture.

-

Slowly add a solution of diethylzinc (ZnEt₂) in hexanes dropwise to the reaction mixture at room temperature. The reaction is typically stirred for 12-24 hours.

-

Upon completion, quench the reaction by carefully adding aqueous hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

The following table summarizes the key reactants and conditions for the C4-selective carboxylation of pyridines, which is the basis for the synthesis of this compound.

| Parameter | Condition/Reagent | Purpose |

| Starting Material | 2-Isopropylpyridine | Pyridine core with the isopropyl group |

| Phosphination | ||

| Activation | Trifluoromethanesulfonic anhydride (Tf₂O) | Activates the pyridine ring |

| Phosphine Source | Triphenylphosphine (PPh₃) | Forms the phosphonium salt |

| Base | Triethylamine (NEt₃) | Promotes rearomatization |

| Carboxylation | ||

| Carbon Source | Carbon Dioxide (CO₂) | Introduces the carboxylic acid group |

| Catalyst | Copper(I) chloride (CuCl) | Catalyzes the carboxylation reaction |

| Ligand | TMEDA | Stabilizes the copper catalyst |

| Reductant | Diethylzinc (ZnEt₂) | Facilitates the catalytic cycle |

| Solvent | Dimethylacetamide (DMA) | Reaction medium for the carboxylation |

| Temperature | Room Temperature | Mild reaction conditions |

Alternative Synthesis Pathway: Oxidation of 2-Isopropyl-4-methylpyridine

An alternative, though less direct, route to this compound involves the synthesis of 2-isopropyl-4-methylpyridine followed by the oxidation of the methyl group to a carboxylic acid.

Caption: Alternative synthesis via oxidation of a 4-methyl precursor.

This pathway involves a multi-step synthesis to first construct the 2-isopropyl-4-methylpyridine intermediate. A known patent describes the synthesis of 2-isopropyl-4-methyl-3-cyanopyridine from ethyl isobutyrate, which could potentially be adapted. The subsequent step would be the selective oxidation of the 4-methyl group. This oxidation can be challenging as the isopropyl group is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are typically used for the oxidation of alkylpyridines. However, controlling the reaction to selectively oxidize the methyl group while preserving the isopropyl group would require careful optimization of reaction conditions such as temperature, reaction time, and the concentration of the oxidizing agent. Due to these potential challenges with selectivity and the multi-step nature of forming the starting material, the C4-selective carboxylation of 2-isopropylpyridine is the recommended pathway.

Conclusion

The synthesis of this compound is efficiently achieved through a modern, two-step, one-pot C4-selective carboxylation of commercially available 2-isopropylpyridine. This method offers high regioselectivity under mild conditions and represents a significant improvement over classical multi-step synthetic approaches. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development, enabling the synthesis of this valuable molecule for further investigation and application.

References

An In-depth Technical Guide to the Synthesis of 2-isopropyl-4-pyridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-isopropyl-4-pyridinecarboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a direct, single-step synthesis in the current literature, this document outlines a feasible two-step approach. The synthesis commences with the construction of a 2-isopropyl-4-methylpyridine intermediate, followed by the selective oxidation of the 4-methyl group to the corresponding carboxylic acid. This guide details the experimental protocols for each step, presents quantitative data in a structured format for comparison of methodologies, and includes visualizations of the synthetic logic and workflows.

Introduction

Pyridinecarboxylic acids are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern of 2-isopropyl-4-pyridinecarboxylic acid offers a unique combination of steric and electronic properties, making it a valuable target for novel molecular design. This guide addresses the synthetic challenge by proposing a robust and logical two-step pathway, providing detailed experimental procedures based on established chemical transformations.

Proposed Synthetic Pathway

The synthesis of 2-isopropyl-4-pyridinecarboxylic acid is strategically divided into two primary transformations:

-

Step 1: Synthesis of 2-isopropyl-4-methylpyridine. This intermediate is proposed to be synthesized via a modified Chichibabin-type pyridine synthesis, a well-established method for forming pyridine rings.

-

Step 2: Selective Oxidation of 2-isopropyl-4-methylpyridine. The 4-methyl group of the synthesized intermediate is then selectively oxidized to a carboxylic acid functionality to yield the final product.

The overall synthetic pathway is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 2-isopropyl-4-methylpyridine

This protocol is a proposed method based on analogous Chichibabin pyridine syntheses.

Reaction:

Materials:

-

Isovaleraldehyde

-

Acetone

-

Ammonia (gas or aqueous solution)

-

Lewis acid catalyst (e.g., alumina-silica, zeolites)

-

Ethanol (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

Equipment:

-

High-pressure autoclave or flow reactor

-

Heating mantle or furnace

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: If using a solid acid catalyst, pre-treat it by heating under a stream of inert gas to remove adsorbed water.

-

Reaction Setup: In a high-pressure autoclave, charge the catalyst. A mixture of isovaleraldehyde and acetone (e.g., in a 1:2 molar ratio) is prepared.

-

Reaction: The autoclave is sealed and purged with nitrogen. Ammonia is introduced to a specified pressure. The aldehyde-ketone mixture is then introduced, and the reactor is heated to a high temperature (e.g., 350-450 °C) for several hours.

-

Work-up and Purification: After cooling, the reactor is vented, and the crude product is collected. The product is dissolved in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by fractional distillation. Alternatively, the product can be acidified with hydrochloric acid to form the hydrochloride salt, which can be precipitated, washed with a non-polar solvent, and then neutralized with a base to regenerate the pure pyridine derivative.

Step 2: Selective Oxidation of 2-isopropyl-4-methylpyridine to 2-isopropyl-4-pyridinecarboxylic acid

This protocol details the selective oxidation of the 4-methyl group using potassium permanganate, a common and effective oxidizing agent for alkyl side chains on aromatic rings.[2][3][4]

Reaction:

Materials:

-

2-isopropyl-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (for acidification)

-

Sodium bisulfite (for quenching excess KMnO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and flask

-

pH paper or pH meter

Procedure:

-

Reaction Setup: To a solution of 2-isopropyl-4-methylpyridine in water, add potassium permanganate portion-wise with stirring. The molar ratio of KMnO₄ to the starting material should be approximately 2:1 to 3:1.

-

Reaction: The mixture is heated to reflux (around 100 °C) and maintained at this temperature for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Work-up: The reaction mixture is cooled to room temperature, and the excess permanganate is destroyed by the careful addition of a small amount of sodium bisulfite until the solution becomes colorless. The MnO₂ precipitate is removed by filtration.

-

Isolation of Product: The filtrate is cooled in an ice bath, and the pH is carefully adjusted to the isoelectric point of the carboxylic acid (typically around pH 3-4) by the dropwise addition of sulfuric acid. The white precipitate of 2-isopropyl-4-pyridinecarboxylic acid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Data Presentation

The following table summarizes quantitative data for analogous oxidation reactions of alkylpyridines to provide an expected range of performance for the proposed synthesis.

| Method | Oxidizing Agent | Substrate | Product | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |

| Nitric Acid Oxidation | Nitric Acid | Alkylpyridines | Pyridinecarboxylic acids | 180 - 370 | 20 - 500 | 0.005 - 0.5 | up to 94 | [5] |

| Permanganate Oxidation | Potassium Permanganate | Alkylpyridines | Pyridinecarboxylic acids | Reflux | 1 | Several | 60 - 80 | [2] |

| Air Oxidation (Catalytic) | Air/O₂ | β-picoline | Nicotinic acid | 170 | 16 | 8 | 52 (conv.) | [6] |

| Selenium Dioxide Oxidation | Selenium Dioxide | Picolines | Picolinic acids | 115 | 1 | 8 | up to 99 | [7] |

Logical Workflow Diagram

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Conclusion

This technical guide outlines a plausible and scientifically sound synthetic strategy for 2-isopropyl-4-pyridinecarboxylic acid. The proposed two-step method, involving a modified Chichibabin-type reaction followed by selective side-chain oxidation, leverages well-established and reliable chemical transformations. The provided experimental protocols and comparative data offer a solid foundation for researchers to undertake the synthesis of this valuable compound. Further optimization of reaction conditions for each step will be crucial to maximize yield and purity for specific research and development applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Potassium Permanganate [commonorganicchemistry.com]

- 5. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Isopropylisonicotinic Acid: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylisonicotinic acid, a substituted pyridine carboxylic acid, represents a molecule of interest in medicinal chemistry and drug discovery. Its structural similarity to isonicotinic acid, the core of the widely used antituberculosis drug isoniazid, suggests potential for biological activity. The introduction of a lipophilic isopropyl group at the 2-position can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known chemical properties, detailed experimental protocols for synthesis and analysis, and a discussion of the potential biological significance of this compound.

Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | - |

| CAS Number | 191535-55-4 | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available (Predicted to be ~5) | Prediction based on isonicotinic acid (pKa ~4.9) |

| Solubility | Data not available | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and analysis of this compound, adapted from established methods for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of a corresponding 2-isopropyl-4-alkylpyridine precursor. A general protocol is outlined below.

Reaction Scheme:

Materials:

-

2-Isopropyl-4-methylpyridine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable organic solvent

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and a heating mantle, a solution of 2-isopropyl-4-methylpyridine in water is prepared. A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the solution while stirring. The reaction mixture is then heated to reflux for several hours to ensure complete oxidation.

-

Work-up: After cooling to room temperature, the excess oxidizing agent is quenched by the addition of a reducing agent like sodium bisulfite until the purple color disappears, and a brown precipitate of manganese dioxide forms.

-

Filtration: The manganese dioxide is removed by filtration. The filter cake is washed with hot water to recover any adsorbed product.

-

Acidification: The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the crude this compound.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

Logical Workflow for Synthesis and Purification:

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase HPLC. The following is a general method that can be optimized for specific instrumentation and requirements.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of an acidifier like formic acid or TFA (e.g., 0.1%) to improve peak shape. The exact ratio may need to be optimized.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water/Acidifier

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

Detection: UV absorbance at a suitable wavelength (e.g., 265 nm)

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

General Experimental Workflow for HPLC Analysis:

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is scarce, its structural relationship to known bioactive molecules allows for informed hypotheses regarding its potential therapeutic applications.

Isonicotinic acid derivatives are a well-established class of compounds with a broad range of biological activities, most notably as antimicrobial agents. The parent compound, isonicotinic acid, is a precursor to isoniazid, a cornerstone in the treatment of tuberculosis. The mechanism of action of isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of a reactive species that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

The introduction of a lipophilic isopropyl group in the 2-position of the pyridine ring in this compound is expected to increase its lipophilicity. This modification could potentially enhance its ability to penetrate the lipid-rich cell wall of mycobacteria, potentially leading to improved antimicrobial activity. Furthermore, lipophilicity is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Beyond antimicrobial effects, other derivatives of nicotinic and isonicotinic acid have been investigated for various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Therefore, this compound warrants further investigation to explore its potential in these therapeutic areas.

As no specific signaling pathways involving this compound have been elucidated, a diagram illustrating the general mechanism of its potential precursor, isoniazid, is provided for context.

Hypothesized Mechanism of Action (based on Isoniazid):

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its chemical properties and offers adaptable protocols for its synthesis and analysis. The structural similarities to known bioactive compounds suggest that future research into its antimicrobial and other pharmacological activities is warranted. The methodologies and workflows presented herein can serve as a valuable resource for scientists and researchers embarking on the study of this and related molecules.

2-Isopropylisonicotinic Acid: A Technical Overview and Research Perspective

CAS Number: 191535-55-4

This technical guide provides a comprehensive overview of 2-Isopropylisonicotinic acid, a substituted pyridinecarboxylic acid of interest to researchers and professionals in drug development. Given the limited publicly available data on this specific compound, this document synthesizes information from closely related analogues to present a predictive profile of its properties, potential synthesis, and likely areas of biological significance.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented. However, based on the known properties of isonicotinic acid and related alkyl-substituted pyridines, the following characteristics can be anticipated.

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 191535-55-4 |

| Appearance | Likely a white to off-white crystalline solid. |

| Solubility | Expected to have moderate solubility in water and good solubility in polar organic solvents such as methanol, ethanol, and DMSO. The isopropyl group may slightly decrease aqueous solubility compared to isonicotinic acid. |

| pKa | The carboxylic acid moiety is expected to have a pKa in the range of 4-5, similar to other isonicotinic acids. The pyridine nitrogen will have a pKa around 5-6. |

| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. |

| Boiling Point | Expected to be high, likely over 200 °C, with decomposition. |

| LogP | The octanol-water partition coefficient is predicted to be higher than that of isonicotinic acid due to the lipophilic isopropyl group. |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Condensation: 4-Methylpyridine would be reacted with isobutyraldehyde in the presence of a base catalyst to form an aldol-type condensation product.

-

Dehydration: The intermediate from the condensation step would then be dehydrated, typically by heating, to form an unsaturated intermediate.

-

Reduction: The unsaturated intermediate would be reduced, for example, through catalytic hydrogenation, to yield 2-isopropyl-4-methylpyridine.

-

Oxidation: The methyl group at the 4-position of the pyridine ring would be selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions would need to be carefully controlled to prevent over-oxidation or degradation of the pyridine ring.

-

Purification: The final product, this compound, would be purified from the reaction mixture using techniques such as crystallization or chromatography.

Potential Biological Activity and Applications in Drug Development

While direct biological studies on this compound are scarce, the isonicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have shown a wide range of biological activities.

Antitubercular Activity: Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone drug for the treatment of tuberculosis. It acts as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is plausible that this compound or its derivatives could exhibit antimycobacterial properties.

Other Potential Activities: Derivatives of isonicotinic acid have also been investigated for their anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The introduction of an isopropyl group at the 2-position could modulate the lipophilicity and steric profile of the molecule, potentially influencing its binding to biological targets and its pharmacokinetic properties.

Signaling Pathway Hypothesis:

Many pyridine-containing compounds, including derivatives of nicotinic acid (an isomer of isonicotinic acid), are known to interact with G-protein coupled receptors (GPCRs). For instance, nicotinic acid itself is a ligand for the nicotinic acid receptor 1 (NIACR1), also known as GPR109A, which is involved in lipid metabolism. While the direct interaction of this compound with this or other receptors is unconfirmed, a general signaling pathway for such interactions is depicted below.

Caption: General GPCR signaling pathway potentially relevant to isonicotinic acid derivatives.

Future Research Directions

The lack of extensive data on this compound highlights several opportunities for future research:

-

Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol, along with comprehensive characterization of its physicochemical properties.

-

Biological Screening: A broad-based biological screening of the compound to identify potential therapeutic activities, including but not limited to antitubercular, anti-inflammatory, and anticancer effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish structure-activity relationships, which could guide the design of more potent and selective compounds.

-

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound.

Unraveling the Mechanistic Landscape of Isonicotinic Acid Derivatives: A Proxy for Understanding 2-Isopropylisonicotinic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action for 2-isopropylisonicotinic acid. This technical guide, therefore, provides an in-depth analysis of the well-characterized mechanisms of the broader class of isonicotinic acid derivatives. The principles and findings discussed herein offer a robust framework for inferring the potential biological activities of this compound based on established structure-activity relationships.

Executive Summary

Isonicotinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with prominent examples demonstrating potent antitubercular and anti-inflammatory activities. The biological action of these compounds is intrinsically linked to the electronic and steric properties of substituents on the pyridine ring. While the specific target and pathway for this compound remain uncharacterized, this guide will explore the two primary mechanisms associated with this class of molecules: inhibition of mycobacterial cell wall synthesis and modulation of inflammatory pathways.

I. Antitubercular Mechanism of Action: The Isoniazid Paradigm

The most renowned isonicotinic acid derivative is isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis. Its mechanism provides a foundational understanding of how these derivatives can exert antimicrobial effects.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Upon activation, it is believed to form a reactive species that subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. One prevailing hypothesis suggests that the activated isoniazid derivative is incorporated into a nicotinamide adenine dinucleotide (NAD) analogue.[1] This fraudulent coenzyme then inhibits key enzymes in the mycolic acid biosynthesis pathway.

Signaling Pathway: Isoniazid Activation and Mycolic Acid Synthesis Inhibition

Caption: Proposed mechanism of action for isoniazid.

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides have revealed that the biological activity against Mycobacterium tuberculosis is influenced by electronic, steric, and lipophilic properties of the substituents.[1] The reactivity of the pyridine nitrogen atom is considered essential for activity.[1] For this compound, the isopropyl group, being an electron-donating and sterically bulky substituent, would likely modulate the electronic properties of the pyridine ring and its interaction with target enzymes, potentially altering its efficacy compared to unsubstituted or differently substituted analogues.

II. Anti-inflammatory Mechanism of Action

Several isonicotinic acid derivatives have been investigated for their anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2).

Experimental Data on Representative Anti-inflammatory Isonicotinic Acid Derivatives

| Compound/Derivative | Assay | Target | IC50 (µM) | Reference |

| Isonicotinic acid-derived 1,3,4-oxadiazoles | In vitro anti-inflammatory assay | Not specified | Superior to Naproxen | [Generic SAR studies] |

| 2,6-disubstituted isonicotinic acid hydrazides | In vitro anti-inflammatory assay | Not specified | Significant activity | [Generic SAR studies] |

Signaling Pathway: COX-2 Inhibition

References

The Biological Versatility of 2-Isopropylisonicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of isonicotinic acid have long been a cornerstone in medicinal chemistry, most notably with the discovery and widespread use of isoniazid as a frontline antitubercular agent. Within this chemical class, 2-isopropylisonicotinic acid derivatives, particularly this compound hydrazide (commonly known as iproniazid), represent a fascinating case study in drug discovery and development. Initially investigated for its antitubercular properties, iproniazid was later repurposed as the first monoamine oxidase (MAO) inhibitor for the treatment of depression.[1][2] This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their antimicrobial and antifungal potential, mechanisms of action, and relevant experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the isonicotinic acid scaffold. A common pathway to iproniazid starts with the esterification of isonicotinic acid, followed by reaction with hydrazine to form isonicotinic acid hydrazide (isoniazid). Subsequent reaction with a source of an isopropyl group, such as 2-bromopropane, yields N'-isopropylisonicotinohydrazide (iproniazid).

Antitubercular and Antimicrobial Activity

While iproniazid was initially explored for its antitubercular effects, its development for this indication was largely overshadowed by its potent antidepressant activity.[2] However, the structural similarity to isoniazid suggests a potential for antimicrobial action. The primary mechanism of antitubercular action for isoniazid involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3] It is hypothesized that this compound derivatives may share a similar mechanism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isoniazid and some of its derivatives against various microorganisms. Specific and comprehensive MIC data for iproniazid against a wide range of microbes is limited in the literature; therefore, data for closely related compounds are presented to illustrate the potential activity of this chemical class.

| Compound | Organism | MIC (µg/mL) | Reference |

| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02 - 0.06 | [4] |

| Isoniazid | Mycobacterium tuberculosis (INH-Resistant) | >1.0 | [5] |

| Isonicotinoyl Hydrazone Derivative 1 | Staphylococcus aureus | 12.5 | [2] |

| Isonicotinoyl Hydrazone Derivative 1 | Bacillus subtilis | 25 | [2] |

| Isonicotinoyl Hydrazone Derivative 1 | Escherichia coli | 50 | [2] |

| Isonicotinoyl Hydrazone Derivative 1 | Pseudomonas aeruginosa | >100 | [2] |

| N′-(1-phenylethylidene)isonicotinohydrazide | Histoplasma capsulatum (yeast form) | 23.4 - 187.5 | [6] |

| N′-(1-phenylethylidene)isonicotinohydrazide | Histoplasma capsulatum (mycelial form) | 23.4 - 187.5 | [6] |

Proposed Antimicrobial Mechanism of Action

The proposed mechanism of antitubercular activity for isoniazid derivatives involves a series of activation steps within the mycobacterial cell, leading to the inhibition of mycolic acid biosynthesis.

Antifungal Activity

Several derivatives of isoniazid have demonstrated promising antifungal activity. For instance, a series of isoniazid hydrazones were synthesized and evaluated against Histoplasma capsulatum, a dimorphic fungus.[6] The results indicated that these compounds could inhibit fungal growth in both its yeast and mycelial forms. The proposed mechanism of antifungal action may involve the disruption of the fungal cell membrane and interference with ergosterol biosynthesis, a key component of the fungal cell membrane.[6]

Monoamine Oxidase Inhibition

The most well-characterized biological activity of iproniazid is its irreversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the basis for its antidepressant effects.

Metabolism and Toxicity

The clinical use of iproniazid was significantly limited by its hepatotoxicity.[1] The metabolism of iproniazid is a key factor in its toxicity profile. It is primarily metabolized in the liver via hydrolysis to isonicotinic acid and isopropylhydrazine. The latter is then oxidized by cytochrome P450 enzymes to a reactive isopropyl radical, which can covalently bind to hepatic macromolecules, leading to liver cell necrosis.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used to determine the MIC of compounds against Mycobacterium tuberculosis.

Workflow:

Detailed Steps:

-

Inoculum Preparation: A suspension of M. tuberculosis is prepared in an appropriate broth medium (e.g., Middlebrook 7H9) and adjusted to a standardized turbidity.

-

Drug Dilution: The test compound is serially diluted in a 96-well microplate to obtain a range of concentrations.

-

Inoculation: Each well (except for negative controls) is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

-

Re-incubation: The plate is incubated for an additional 24 hours.

-

Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Conclusion

This compound derivatives, exemplified by iproniazid, possess a rich and diverse biological profile. While their clinical application has been primarily in the realm of psychiatry due to potent MAO inhibition, their structural relationship to isoniazid suggests a latent potential for antimicrobial and antifungal activity. Further investigation into the synthesis of novel derivatives with optimized efficacy and reduced toxicity, coupled with detailed mechanistic studies, could unlock new therapeutic applications for this versatile chemical scaffold. The experimental protocols outlined in this guide provide a framework for the continued exploration of the biological activities of these intriguing compounds.

References

- 1. forum.graphviz.org [forum.graphviz.org]

- 2. Iproniazid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]

- 6. Synthesis and Antifungal Activity In Vitro of Isoniazid Derivatives against Histoplasma capsulatum var. capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of 2-Isopropylisonicotinic Acid: A Technical Guide to Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of structural analogues of 2-isopropylisonicotinic acid, with a primary focus on their role as inhibitors of monoamine oxidase (MAO). The document details their synthesis, biological activity, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Introduction to this compound Analogues and their Therapeutic Potential

This compound is a key structural motif, and its analogues, particularly those incorporating a hydrazide or hydrazone functionality, have been extensively investigated for their therapeutic properties. The most prominent of these is iproniazid, the first monoamine oxidase inhibitor (MAOI) used as an antidepressant.[1] These compounds exert their effects by inhibiting the MAO enzymes (MAO-A and MAO-B), which are responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[2] By preventing the breakdown of these monoamines, MAOIs increase their synaptic availability, leading to their antidepressant and anxiolytic effects.[2]

Selective inhibition of the two MAO isoforms, MAO-A and MAO-B, is a critical consideration in drug design. MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants.[2] Conversely, MAO-B primarily metabolizes dopamine, and selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease.[2] The development of reversible and selective MAOIs is an ongoing area of research aimed at minimizing the side effects associated with the first-generation irreversible and non-selective inhibitors, such as the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods).

This guide will explore the synthesis and biological evaluation of various structural analogues, providing quantitative data to facilitate comparison and detailed experimental protocols for reproducibility.

Quantitative Data on MAO Inhibition

The following tables summarize the in vitro inhibitory activity of various structural analogues of this compound against MAO-A and MAO-B.

| Compound ID | Analogue Class | Target | IC50 (µM) | Ki (µM) | Reference |

| IPR-01 | Isonicotinohydrazide | MAO-A & MAO-B | - | - | [2] |

| ACH-10 | Acylhydrazone | MAO-B | 0.14 | 0.097 | [3] |

| ACH-14 | Acylhydrazone | MAO-B | 0.15 | 0.10 | [3] |

| IS-07 | Isatin-based Hydrazone | MAO-B | 0.082 | - | [4] |

| IS-15 | Isatin-based Hydrazone | MAO-A | 1.852 | - | [4] |

| HYD-2a | Phenylhydrazone | MAO-A | 0.342 | - | [2][5] |

| HYD-2b | Phenylhydrazone | MAO-A | 0.028 | - | [2][5] |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Structure-Activity Relationships (SAR)

The biological activity of these analogues is significantly influenced by their structural features. Key SAR observations include:

-

Hydrazine/Hydrazone Moiety: The presence of a hydrazine (-NH-NH2) or hydrazone (-NH-N=CH-) group is crucial for MAO inhibitory activity.[2] This moiety is believed to interact with the flavin cofactor (FAD) at the active site of the MAO enzyme.[2]

-

Substitution on the Aromatic Ring: The nature and position of substituents on the pyridine ring (or other aromatic systems) influence both the potency and selectivity of inhibition. Halogen substituents, for instance, have been shown to enhance MAO-B inhibitory activity.[3]

-

Acyl Group: In acylhydrazones, the nature of the acyl group can modulate activity. For example, isatin-based acylhydrazones have demonstrated potent and selective MAO-B inhibition.[4]

-

Reversibility: The development of reversible inhibitors is a key goal to improve the safety profile of MAOIs. Reversible inhibitors can be displaced from the enzyme's active site, reducing the risk of prolonged and potentially harmful effects.[2]

Experimental Protocols

General Synthesis of N'-Substituted Isonicotinohydrazides

This protocol describes the synthesis of N'-substituted isonicotinohydrazides through the condensation of isoniazid with a substituted aldehyde.

Materials:

-

Isoniazid (isonicotinic acid hydrazide)

-

Substituted aldehyde (e.g., benzaldehyde derivative)

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve isoniazid (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add the substituted aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[6]

In Vitro Fluorometric MAO Inhibition Assay

This assay is used to determine the inhibitory potency of the synthesized compounds against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Amplex® Red reagent (fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well black microplate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control (a known MAO inhibitor).

-

Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

-

Prepare a reaction mixture containing the MAO substrate, Amplex® Red reagent, and HRP in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission) at multiple time points or as an endpoint reading.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[7][8]

Signaling Pathways and Experimental Workflows

Monoamine Oxidase Signaling Pathway

The following diagram illustrates the metabolic pathway of dopamine, a key neurotransmitter regulated by monoamine oxidase. Inhibition of MAO-B prevents the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), thereby increasing dopamine levels in the synapse.

Caption: Dopamine metabolism pathway and the site of action for MAO-B inhibitors.

Experimental Workflow for High-Throughput Screening of MAO Inhibitors

The diagram below outlines a typical high-throughput screening (HTS) workflow for identifying novel MAO inhibitors.

Caption: High-throughput screening workflow for the discovery of MAO inhibitors.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound analogues are critical for their therapeutic efficacy and safety. Iproniazid, for example, is metabolized in the body to isopropylhydrazine and isonicotinic acid.[9] The isopropylhydrazine metabolite is believed to be responsible for the hepatotoxicity observed with this drug.[9] The metabolism of these compounds can be influenced by genetic factors, such as the acetylator phenotype, which can lead to interindividual differences in drug response and toxicity.[10]

Modern drug development efforts focus on designing analogues with improved metabolic stability and reduced formation of toxic metabolites. In silico tools and in vitro ADME (absorption, distribution, metabolism, and excretion) assays are employed early in the drug discovery process to predict the pharmacokinetic profiles of new chemical entities.[2]

Conclusion

Structural analogues of this compound represent a rich source of monoamine oxidase inhibitors with significant therapeutic potential for the treatment of depression, anxiety, and neurodegenerative disorders. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological properties is essential for the rational design of new, safer, and more effective MAOIs. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. Continued research into novel analogues with improved selectivity and pharmacokinetic profiles holds promise for the development of next-generation therapies targeting the monoaminergic system.

References

- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 9. Iproniazid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide: Solubility of 2-Isopropylisonicotinic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility of 2-isopropylisonicotinic acid in organic solvents. An extensive search of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this specific compound. Consequently, this document provides a comprehensive framework for researchers to experimentally determine and report the solubility of this compound. The guide details established experimental protocols, a template for data presentation, and a logical workflow for the solubility determination process.

Data Presentation

As no specific quantitative data for the solubility of this compound in organic solvents is publicly available, the following table is presented as a template for researchers to record their experimental findings. This structured format allows for the clear and concise presentation of solubility data, facilitating easy comparison across different solvents and temperatures.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Methanol | Shake-Flask Method | ||||

| Ethanol | Shake-Flask Method | ||||

| 1-Propanol | Shake-Flask Method | ||||

| 2-Propanol | Shake-Flask Method | ||||

| Acetone | Shake-Flask Method | ||||

| Ethyl Acetate | Shake-Flask Method | ||||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask Method | ||||

| N,N-Dimethylformamide (DMF) | Shake-Flask Method |

Experimental Protocols

The determination of equilibrium solubility is a critical step in the physicochemical characterization of a compound. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.

Equilibrium Shake-Flask Method

This method is based on achieving a saturated solution of the compound in a specific solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials with screw caps

Detailed Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant can be carefully collected.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the mean solubility and the standard deviation.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

Caption: Workflow for Experimental Solubility Determination.

An In-depth Technical Guide to the NMR Spectrum Analysis of 2-Isopropylisonicotinic Acid

Introduction

2-Isopropylisonicotinic acid is a derivative of isonicotinic acid, a compound of significant interest in pharmaceutical and agrochemical research. As a substituted pyridinecarboxylic acid, its structural elucidation is paramount for understanding its chemical properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, a detailed experimental protocol for its analysis, and visual workflows to aid in understanding the process.

Due to the limited availability of published experimental NMR data specifically for this compound, this guide presents a predicted spectrum based on the known spectral data of isonicotinic acid and the established chemical shifts and coupling patterns of isopropyl substituents on aromatic rings.[1][2]

Predicted NMR Data

The introduction of an isopropyl group at the 2-position of the isonicotinic acid scaffold breaks the molecule's symmetry. This results in three distinct aromatic proton signals and five unique aromatic carbon signals, in addition to the signals from the isopropyl group and the carboxyl group. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra, assuming the use of DMSO-d₆ as the solvent.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | broad singlet | 1H | COOH |

| ~8.70 | doublet | 1H | H-6 |

| ~7.85 | singlet (or narrow doublet) | 1H | H-3 |

| ~7.75 | doublet | 1H | H-5 |

| ~3.20 | septet | 1H | CH (isopropyl) |

| ~1.25 | doublet | 6H | CH₃ (isopropyl) |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~160 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~122 | C-5 |

| ~120 | C-3 |

| ~34 | CH (isopropyl) |

| ~23 | CH₃ (isopropyl) |

Note: The predicted chemical shifts are estimations and may vary depending on experimental conditions such as solvent, concentration, and temperature.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following methodology is recommended for the analysis of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. DMSO-d₆ is ideal for dissolving polar organic acids and allows for the observation of the acidic carboxylic proton, which would otherwise exchange with deuterium in solvents like D₂O or CD₃OD.

-

Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer:

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the isopropyl methine and methyl protons, and between adjacent aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, confirming the assignments of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Data Processing

-

Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the raw data (Free Induction Decay - FID) into the frequency domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.

Mandatory Visualizations

Molecular Structure and Predicted NMR Assignments

References

Mass Spectrometry of 2-Isopropylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-isopropylisonicotinic acid. It covers the predicted fragmentation patterns under electron ionization (EI), detailed experimental protocols for analysis, and a summary of expected mass spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern under electron ionization. The molecular ion (M+) peak should be observable, though its intensity may vary. The primary fragmentation pathways are expected to be driven by the carboxylic acid and isopropyl functional groups, as well as the stable pyridine ring.

Aromatic compounds typically show strong molecular ion peaks due to their stable structures[1]. For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45)[1]. The fragmentation of the isopropyl group is also expected, leading to the loss of a methyl radical (-CH3, M-15) to form a stable secondary carbocation.

Based on these principles, the following key fragments are predicted for this compound (molar mass: 165.19 g/mol ):

-

m/z 165 (Molecular Ion, [M]+) : Represents the intact molecule with one electron removed.

-

m/z 150 ([M-15]+) : Corresponds to the loss of a methyl radical (•CH3) from the isopropyl group.

-

m/z 148 ([M-17]+) : Results from the loss of a hydroxyl radical (•OH) from the carboxylic acid group.

-

m/z 122 ([M-43]+) : Corresponds to the loss of the isopropyl group (•CH(CH3)2).

-

m/z 120 ([M-45]+) : Arises from the loss of the carboxyl radical (•COOH).

-

m/z 78 : A common fragment representing the pyridine ring.

Predicted Mass Spectral Data

| m/z | Predicted Fragment Ion | Description |

| 165 | [C9H11NO2]+• | Molecular Ion |

| 150 | [C8H8NO2]+ | Loss of •CH3 |

| 148 | [C9H10NO]+ | Loss of •OH |

| 122 | [C6H4NO2]+ | Loss of •CH(CH3)2 |

| 120 | [C8H10N]+ | Loss of •COOH |

| 78 | [C5H4N]+ | Pyridine ring fragment |

Experimental Protocols

The following section outlines a general methodology for the mass spectrometric analysis of this compound.

Sample Preparation

-

Standard Solution Preparation : Prepare a stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Internal Standard : If quantitative analysis is required, add an appropriate internal standard to the working solution.

Instrumentation and Conditions

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode : Electron Ionization (EI)

-

Electron Energy : 70 eV.[2] This is a standard energy that provides reproducible fragmentation patterns.

-

Ion Source Temperature : 200-250 °C

-

Inlet System : Gas chromatography (GC) or direct insertion probe. If using GC, a suitable capillary column (e.g., DB-5ms) should be employed with a temperature program designed to elute the analyte.

-

Mass Analyzer : Quadrupole, Ion Trap, TOF, or Magnetic Sector

-

Detector : Electron Multiplier

-

Mass Range : m/z 40-300

Data Acquisition and Analysis

-

Acquire the mass spectrum of the sample.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a library of known spectra if available. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and fragment ions, aiding in structure elucidation[3].

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Caption: General experimental workflow for MS analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry [mdpi.com]

2-Isopropylisonicotinic Acid: A Scoping Review of Potential Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Isopropylisonicotinic acid, a derivative of the well-established pharmacophore isonicotinic acid, presents a scaffold of interest for potential therapeutic applications. Isonicotinic acid and its derivatives have a long history in medicinal chemistry, most notably as the basis for the frontline anti-tuberculosis drug isoniazid. The broader class of isonicotinic acid derivatives has demonstrated a wide spectrum of biological activities, including significant antimicrobial and anti-inflammatory properties. This guide aims to provide a comprehensive overview of the potential research applications of this compound, drawing upon available data for related compounds to infer its potential pharmacological profile. While specific research on this compound is limited in publicly available literature, this document will explore analogous compounds and relevant biological pathways to guide future research endeavors.

Potential Areas of Investigation

Based on the known activities of isonicotinic acid derivatives, the following areas represent promising avenues for the investigation of this compound:

-

Antimicrobial Activity: A primary focus for this compound would be its potential as an antimicrobial agent. Research could explore its efficacy against a range of pathogens, including bacteria, fungi, and mycobacteria.

-

Enzyme Inhibition: Many therapeutic agents exert their effects through the inhibition of specific enzymes. Screening this compound against various enzyme targets could reveal novel mechanisms of action.

-

Receptor Binding and Modulation: The isonicotinic acid scaffold can interact with various receptors. Investigating the binding affinity and functional activity of this compound at different receptor types could uncover new pharmacological targets.

Hypothetical Experimental Workflows

To stimulate further research, we propose the following hypothetical experimental workflows.

Workflow for Antimicrobial Susceptibility Testing

This workflow outlines the steps to assess the antimicrobial properties of this compound.

Workflow for Enzyme Inhibition Screening

This diagram illustrates a general workflow for screening this compound for enzyme inhibitory activity.

An In-depth Technical Guide on the Discovery and History of 2-Isopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylisonicotinic acid, a substituted pyridine carboxylic acid, has a history intertwined with the broader exploration of isonicotinic acid derivatives, a class of compounds that rose to prominence with the discovery of the anti-tuberculosis agent isoniazid. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and potential applications can be understood within the context of the chemical and pharmacological research of the 20th century. This guide provides a comprehensive overview of the available information on the discovery, synthesis, and potential, yet largely unexplored, biological significance of this compound.

Introduction: The Isonicotinic Acid Family

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as the parent compound for a vast array of derivatives with significant biological activities. The most notable of these is isonicotinic acid hydrazide, commonly known as isoniazid, a cornerstone in the treatment of tuberculosis discovered in the early 1950s. This discovery spurred extensive research into the synthesis and pharmacological evaluation of other substituted isonicotinic acids, with the aim of developing new therapeutic agents. It is within this scientific landscape that the synthesis of compounds like this compound was likely first explored.

Discovery and Historical Context

The precise date and the researchers who first synthesized this compound are not clearly documented in major scientific databases and historical records. Its discovery was likely not a singular, celebrated event but rather a part of the systematic exploration of 2-substituted isonicotinic acids. The primary motivation for synthesizing such analogs was the desire to understand the structure-activity relationships of isonicotinic acid derivatives and to potentially develop new drugs with improved efficacy, reduced toxicity, or a different spectrum of activity compared to isoniazid.

The synthesis of 2-alkyl-4-pyridinecarboxylic acids, the chemical class to which this compound belongs, has been described in the chemical literature. These methods often involve the modification of the pyridine ring of isonicotinic acid or its precursors.

Synthesis and Experimental Protocols

While a specific, detailed historical protocol for the first synthesis of this compound is not available, a general and plausible synthetic approach can be outlined based on established methods for the preparation of 2-alkyl-4-pyridinecarboxylic acids.

General Synthetic Approach: Alkylation of a Pyridine Precursor

A common strategy for introducing an alkyl group at the 2-position of a pyridine ring involves the reaction of a suitable pyridine precursor with an alkylating agent. One potential pathway for the synthesis of this compound is outlined below.

Workflow for the Synthesis of this compound:

A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Activation of Isonicotinic Acid: Isonicotinic acid would first be converted to a more reactive derivative, such as isonicotinoyl chloride. This can be achieved by reacting isonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Introduction of the Isopropyl Group: The resulting isonicotinoyl chloride would then be reacted with an isopropyl nucleophile, such as isopropylmagnesium bromide (a Grignard reagent). This reaction would likely yield an intermediate ketone.

-

Oxidation to the Carboxylic Acid: The intermediate ketone would then be oxidized to the final carboxylic acid product, this compound. A suitable oxidizing agent, such as potassium permanganate (KMnO₄), could be used for this transformation.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for this specific synthesis.

Quantitative Data

Specific quantitative data for this compound, such as its detailed physicochemical properties and biological activity metrics (e.g., IC₅₀, Kᵢ), are not widely reported in publicly accessible scientific literature. The following table summarizes the basic available information.

| Property | Value |

| CAS Number | 191535-55-4 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

Further research would be required to determine key quantitative descriptors of its biological and chemical characteristics.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound remains largely uncharacterized. However, based on the known pharmacology of isonicotinic acid and its derivatives, some potential areas of interest for future investigation can be proposed.

Given the structural similarity to other biologically active pyridine derivatives, it is plausible that this compound could interact with various biological targets. The introduction of the isopropyl group at the 2-position could significantly alter its pharmacokinetic and pharmacodynamic properties compared to the parent isonicotinic acid.

Hypothetical Signaling Pathway Involvement:

Due to the lack of specific studies on this compound, any depiction of its involvement in signaling pathways would be purely speculative. However, one could hypothesize its potential interaction with pathways known to be modulated by other pyridine carboxylic acids. For instance, nicotinic acid (an isomer of isonicotinic acid) is known to interact with the G-protein coupled receptor GPR109A (also known as HM74A or NIACR1). It is conceivable, though not demonstrated, that this compound could have some affinity for this or other related receptors.

A diagram illustrating a hypothetical interaction is presented below for conceptual purposes only.

Hypothetical signaling pathway interaction of this compound.

It is crucial to emphasize that this diagram is speculative and not based on experimental evidence for this compound.

Conclusion and Future Directions